5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol
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Overview
Description
5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is characterized by its spirocyclic structure, which includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and a hydroxyl group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and nitrogen atom play key roles in its reactivity and interactions. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing the compound’s biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
4-Azaspiro[2.5]octan-7-ol: Similar structure but lacks the dimethyl groups.
5,5-Dimethyl-4-azaspiro[2.5]octan-7-one: Contains a ketone group instead of a hydroxyl group.
4-Azaspiro[2.5]octan-7-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is unique due to its specific spirocyclic structure with both a hydroxyl group and dimethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5,5-dimethyl-4-azaspiro[2.5]octan-7-ol |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(10-8)3-4-9/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
NGRQMTNTFILNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(N1)CC2)O)C |
Origin of Product |
United States |
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